3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[410]heptane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The difluoro substituents and Boc group contribute to its stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
Uniqueness
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both tert-butoxycarbonyl and difluoro groups. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H17F2NO4 |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
7,7-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-7-6(12(7,13)14)4-8(15)9(16)17/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
CVXHGECFHWTMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C2(F)F)CC1C(=O)O |
Origin of Product |
United States |
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